molecular formula C20H25N3O5S B11164038 1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11164038
M. Wt: 419.5 g/mol
InChI Key: UAJZHGFBIPBZSC-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide is a complex organic compound that features a furan ring, a piperidine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-(propylsulfamoyl)aniline to form the intermediate. This intermediate is subsequently reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-carbonyl)-N-[4-(methylsulfamoyl)phenyl]piperidine-4-carboxamide
  • 1-(furan-2-carbonyl)-N-[4-(ethylsulfamoyl)phenyl]piperidine-4-carboxamide

Uniqueness

1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide is unique due to the presence of the propylsulfamoyl group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H25N3O5S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(furan-2-carbonyl)-N-[4-(propylsulfamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H25N3O5S/c1-2-11-21-29(26,27)17-7-5-16(6-8-17)22-19(24)15-9-12-23(13-10-15)20(25)18-4-3-14-28-18/h3-8,14-15,21H,2,9-13H2,1H3,(H,22,24)

InChI Key

UAJZHGFBIPBZSC-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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